molecular formula C34H57N3O10 B13830645 (2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid

(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid

Cat. No.: B13830645
M. Wt: 667.8 g/mol
InChI Key: RSFGNDXWVZPKJA-UTKWEYTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, hydroxy, and methoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the nonanamide backbone: This can be achieved through a series of condensation reactions involving appropriate amines and carboxylic acids.

    Introduction of the hydroxy and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.

    Attachment of the phenylmethyl group: This step involves the use of a Friedel-Crafts alkylation reaction to attach the phenylmethyl group to the nonanamide backbone.

    Final coupling with (E)-but-2-enedioic acid: The final step involves the coupling of the synthesized nonanamide derivative with (E)-but-2-enedioic acid under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy and amino groups can be oxidized to form corresponding carbonyl and nitro compounds.

    Reduction: The carbonyl groups can be reduced to form alcohols and amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to synthesize other complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets in the body.

    Industry: It can be used as a building block for the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxyphenyl]methyl]-8-methyl-2-propan-2-ylnonanamide
  • (2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide

Uniqueness

The compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific applications, as it can undergo a wide range of chemical reactions and interact with specific molecular targets in unique ways.

Properties

Molecular Formula

C34H57N3O10

Molecular Weight

667.8 g/mol

IUPAC Name

(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,23+,24+,25+;/m0./s1

InChI Key

RSFGNDXWVZPKJA-UTKWEYTFSA-N

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@H]([C@@H](C[C@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.